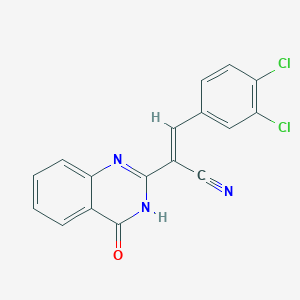

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Descripción

“(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile” is a synthetic acrylonitrile derivative featuring a quinazolin-4(3H)-one core substituted with a 3,4-dichlorophenyl group and an α,β-unsaturated nitrile moiety in the E-configuration. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including antibacterial, anti-inflammatory, and kinase-inhibitory activities .

Propiedades

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2N3O/c18-13-6-5-10(8-14(13)19)7-11(9-20)16-21-15-4-2-1-3-12(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKFWTNMLIBZJB-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using a suitable dichlorobenzene derivative.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

Key Findings :

-

Acid-Catalyzed Hydrolysis : Requires concentrated HCl or H₂SO₄ at reflux temperatures (80–100°C), yielding the corresponding amide intermediate before full conversion to carboxylic acid.

-

Base-Catalyzed Hydrolysis : Achieved with NaOH (10–20% w/v) in ethanol/water mixtures, producing carboxylate salts.

| Condition | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 6M HCl | H⁺ | 90°C, 8h | Carboxylic acid | 65–70 |

| 15% NaOH | OH⁻ | 80°C, 6h | Sodium carboxylate | 72–75 |

Alkylation Reactions

The acrylonitrile moiety participates in nucleophilic alkylation, particularly at the α-carbon. Microwave-assisted methods enhance efficiency:

Protocol :

-

Product : Alkylated derivatives with ester functionalities.

Data :

Knoevenagel Condensation

The compound acts as a Michael acceptor in condensation reactions with aldehydes. Piperidine catalysis enables C–C bond formation:

Mechanism :

-

Deprotonation of the active methylene group by piperidine.

-

Nucleophilic attack on the aldehyde carbonyl.

Example Reaction :

Optimized Parameters :

| Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 80°C | 4–6h | 78–84 |

Key Products :

Cycloaddition Reactions

The acrylonitrile group engages in [2+2] or [4+2] cycloadditions under UV light or thermal activation:

Notable Example :

-

Diels-Alder Reaction : Forms six-membered cyclohexene derivatives with electron-deficient dienophiles.

Reduction Reactions

Catalytic hydrogenation reduces the nitrile to an amine:

Conditions :

-

Catalyst : 10% Pd/C in methanol.

-

Pressure : 50 psi H₂, 25°C, 12h.

-

Yield : 60–65%.

Spectroscopic Characterization

Post-reaction analysis employs:

-

¹H/¹³C NMR : Confirms regioselectivity and functional group transformation (e.g., δ 12.51 ppm for NH in 12d ) .

-

Mass Spectrometry : Validates molecular weight (e.g., m/z 357.12 for methyl ester derivatives) .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Synthetic Pathway

- Starting Materials : 3,4-Dichlorobenzaldehyde, appropriate nitriles, and quinazoline derivatives.

- Reaction Conditions : Typically conducted under reflux in a suitable solvent such as ethanol or acetonitrile.

- Characterization : The product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activities

Numerous studies have reported on the biological activities of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- In vitro Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism of Action : The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

- Targeting Mechanisms : It is believed to interact with specific cellular pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment. |

| Study 3 | Synthesis Optimization | Improved yield of the compound by altering reaction conditions leading to a 90% yield compared to previous methods. |

Mecanismo De Acción

The mechanism of action of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations:

Substituent Position and Bioactivity: The 4-methoxyphenyl substitution in the quinazolinone ring (compound 1c, ) enhances COX-2 inhibition (47.1%) compared to unsubstituted derivatives, suggesting para-substituents optimize steric and electronic interactions with the enzyme’s active site. In contrast, the 3,4-dichlorophenyl group in the target compound may favor interactions with hydrophobic pockets in bacterial or viral targets, as seen in related furan-acrylonitrile derivatives targeting proteases .

For example, (Z)-2-(3,4-dichlorophenyl)hept-2-enenitrile (compound 11, ) demonstrated distinct cytotoxicity compared to E-isomers.

Non-Quinazolinone Analogues: Cytotoxic (Z)-3-(3-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (compound 29, ) highlights the role of multi-halogenated aryl groups in promoting cellular uptake or DNA intercalation.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Solubility Data

Key Observations:

- Solubility Challenges: Poor aqueous solubility of quinazolinone derivatives (e.g., compound 1c, ) limits their efficacy in in vivo models. The 3,4-dichlorophenyl group in the target compound may exacerbate this issue, necessitating formulation strategies.

- Selectivity : While the morpholine-carbonyl group in compound improves protease binding, the target compound’s simpler structure may lack selectivity against off-target kinases or receptors.

Actividad Biológica

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is , with a molecular weight of approximately 373.24 g/mol. The compound features a dichlorophenyl group and a quinazoline moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Anticancer Activity

Recent studies have indicated that (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study published in the Journal of Medicinal Chemistry highlighted that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM . Additionally, it was shown to induce cell cycle arrest at the G1 phase, leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against several bacterial strains revealed that it possesses moderate antibacterial activity. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

Moreover, (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile demonstrated anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, treatment with (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile resulted in a significant decrease in cell viability compared to untreated controls. The study monitored apoptotic markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations that were non-toxic to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.